molecular formula C8H7N3O2 B3428114 3-Methylamino-4-nitro-benzonitrile CAS No. 64910-48-1

3-Methylamino-4-nitro-benzonitrile

Cat. No. B3428114
CAS No.: 64910-48-1
M. Wt: 177.16 g/mol
InChI Key: NEYPCGNVBGKPTF-UHFFFAOYSA-N
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Patent
US08759535B2

Procedure details

3-Methylamino-4-nitro-benzonitrile (1.58 mg) was prepared by following General Procedure A starting from methyl 3-fluoro-4-nitrobenzonitrile (1.66 g) and methylamine (2 M in THF, 10.0 mL) in DMF. The crude product was used in the next step without further purification.
Name
methyl 3-fluoro-4-nitrobenzonitrile
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1[C:9](F)=[C:8]([N+:11]([O-:13])=[O:12])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH3:14][NH2:15]>CN(C=O)C>[CH3:14][NH:15][C:9]1[CH:2]=[C:3]([CH:6]=[CH:7][C:8]=1[N+:11]([O-:13])=[O:12])[C:4]#[N:5]

Inputs

Step One
Name
methyl 3-fluoro-4-nitrobenzonitrile
Quantity
1.66 g
Type
reactant
Smiles
CC1=C(C#N)C=CC(=C1F)[N+](=O)[O-]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
CNC=1C=C(C#N)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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